4-[[5-(Morpholin-4-ylmethyl)-1,4-dioxan-2-yl]methyl]morpholine
Overview
Description
4-[[5-(Morpholin-4-ylmethyl)-1,4-dioxan-2-yl]methyl]morpholine is a complex organic compound that features both morpholine and dioxane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[5-(Morpholin-4-ylmethyl)-1,4-dioxan-2-yl]methyl]morpholine typically involves the reaction of morpholine with appropriate dioxane derivatives. One common method involves the use of formaldehyde and morpholine in a Mannich-type reaction, which is a condensation reaction that forms a carbon-nitrogen bond . The reaction conditions often include the use of ethanol and dimethylformamide (DMF) as solvents, with the reaction mixture being warmed on a water bath maintained at around 60°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar reaction conditions and starting materials are used on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[[5-(Morpholin-4-ylmethyl)-1,4-dioxan-2-yl]methyl]morpholine can undergo various chemical reactions typical of secondary amines and ethers. These include:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the dioxane ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
4-[[5-(Morpholin-4-ylmethyl)-1,4-dioxan-2-yl]methyl]morpholine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[[5-(Morpholin-4-ylmethyl)-1,4-dioxan-2-yl]methyl]morpholine involves its interaction with various molecular targets. The morpholine moiety can act as a ligand for certain enzymes, potentially inhibiting their activity. The dioxane ring can also interact with biological membranes, affecting their permeability and function .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler compound with similar amine and ether functionalities.
N-Methylmorpholine: A methylated derivative of morpholine with similar chemical properties.
3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: A more complex compound with additional functional groups and biological activities.
Uniqueness
4-[[5-(Morpholin-4-ylmethyl)-1,4-dioxan-2-yl]methyl]morpholine is unique due to the presence of both morpholine and dioxane rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-[[5-(morpholin-4-ylmethyl)-1,4-dioxan-2-yl]methyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-5-17-6-2-15(1)9-13-11-20-14(12-19-13)10-16-3-7-18-8-4-16/h13-14H,1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCAKOIADARDFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2COC(CO2)CN3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10304389 | |
Record name | 4,4'-[1,4-Dioxane-2,5-diylbis(methylene)]bis(morpholine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10304389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3030-46-4 | |
Record name | NSC165590 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165590 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4'-[1,4-Dioxane-2,5-diylbis(methylene)]bis(morpholine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10304389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-BIS-(MORPHOLINMETHYL)-1,4-DIOXANE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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